molecular formula C7H13B B1584704 1-Bromo-4-methylcyclohexane CAS No. 6294-40-2

1-Bromo-4-methylcyclohexane

Cat. No.: B1584704
CAS No.: 6294-40-2
M. Wt: 177.08 g/mol
InChI Key: RLOHLPHAOHGRNM-UHFFFAOYSA-N
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Description

Overview and Significance in Organic Chemistry Research

1-Bromo-4-methylcyclohexane is a halogenated organic compound with the chemical formula C₇H₁₃Br. nih.gov Structurally, it consists of a cyclohexane (B81311) ring substituted with a bromine atom and a methyl group at positions 1 and 4, respectively. This compound exists as a colorless to yellow liquid and is not miscible with water. ontosight.aithermofisher.com It is recognized as a valuable intermediate in various research and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. ontosight.aithermofisher.comfishersci.ptfishersci.co.ukfishersci.at

In the realm of organic chemistry, this compound is a subject of significant interest due to its stereochemistry and reactivity. The presence of two substituents on the cyclohexane ring leads to the existence of cis and trans diastereomers, each with distinct conformational preferences and reaction kinetics. This makes it an excellent model system for studying fundamental concepts such as conformational analysis and the mechanisms of elimination and substitution reactions. For instance, the rate of E2 elimination reactions is notably influenced by the stereoisomeric form of the starting material, a phenomenon that can be clearly demonstrated using the cis and trans isomers of this compound. masterorganicchemistry.com

Historical Context of Halocyclohexane Studies

The study of halocyclohexanes has been a cornerstone in the development of modern organic chemistry, particularly in understanding the three-dimensional structure of molecules and its effect on chemical reactivity. Investigations into halogenated cyclohexanes and related derivatives gained momentum in the mid-20th century, driven by a desire to comprehend the influence of halogen substitution on cyclic hydrocarbon systems.

Early research laid the groundwork for understanding conformational isomerism, a concept critical to the chemistry of substituted cyclohexanes. aip.org These foundational studies, often employing techniques like nuclear magnetic resonance (NMR) spectroscopy, allowed for the detailed analysis of the axial and equatorial positions of substituents on the cyclohexane chair conformation. acs.org The development of more advanced analytical methods, such as gas chromatography and mass spectrometry, further enabled the precise characterization of these compounds and their reaction products. The study of various monohalogenated cyclohexanes, including chloro-, bromo-, and iodocyclohexane, has provided valuable insights into their electronic structure and conformational behavior as a function of the halogen atom. aip.org This historical body of work provides the essential context for contemporary research on more complex derivatives like this compound.

Scope and Research Objectives for this compound

Current and future research on this compound is centered on several key objectives. A primary focus is its application as a synthetic intermediate. Researchers continue to explore its utility in the construction of complex molecular architectures for the pharmaceutical and agrochemical industries. echemi.com This involves investigating its reactivity in various nucleophilic substitution and elimination reactions.

Another significant area of research involves the detailed study of its conformational dynamics and the stereochemical outcomes of its reactions. The interplay between the cis and trans isomers and their respective chair conformations provides a rich platform for investigating reaction mechanisms. For example, understanding the factors that govern the rate of E2 elimination, such as the requirement for an anti-periplanar arrangement of the departing hydrogen and bromine atoms, remains a topic of academic interest. masterorganicchemistry.com Computational studies, in conjunction with experimental techniques, are employed to model the conformational energies and interconversion rates of the isomers, providing deeper insights into their behavior. aip.org Furthermore, spectroscopic studies, including 13C NMR, are utilized to probe the "heavy atom effect" of bromine on the chemical shifts of the carbon atoms in the cyclohexane ring, contributing to a more nuanced understanding of structure-property relationships in halogenated compounds. researchgate.net

Compound Data

Chemical NameCAS NumberMolecular Formula
This compound6294-40-2C₇H₁₃Br
1-Bromo-3-methylcyclohexane13905-48-1C₇H₁₃Br
3-MethylcyclohexeneNot specifiedC₇H₁₂
Chlorocyclohexane542-18-7C₆H₁₁Cl
Bromocyclohexane108-85-0C₆H₁₁Br
Iodocyclohexane626-62-0C₆H₁₁I
4-MethylcyclohexaneNot specifiedC₇H₁₄

Table of Mentioned Compounds

Compound Name
This compound
1-Bromo-3-methylcyclohexane
3-Methylcyclohexene
Bromine
Bromocyclohexane
Carbon tetrafluoride
Chlorocyclohexane
Cyclohexanol
Cyclohexene (B86901)
Cyclohexyl Bromide
Dimethyl sulfate
Hydrogen fluoride
Iodocyclohexane
Methyl fluoride
4-Methylcyclohexane

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-methylcyclohexane
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InChI

InChI=1S/C7H13Br/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3
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InChI Key

RLOHLPHAOHGRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13Br
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DSSTOX Substance ID

DTXSID5064207
Record name Cyclohexane, 1-bromo-4-methyl-
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Molecular Weight

177.08 g/mol
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CAS No.

6294-40-2
Record name 1-Bromo-4-methylcyclohexane
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Record name Cyclohexane, 1-bromo-4-methyl-
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Record name p-Methylcyclohexyl bromide
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Record name Cyclohexane, 1-bromo-4-methyl-
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Record name 1-bromo-4-methylcyclohexane
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Synthetic Methodologies for 1 Bromo 4 Methylcyclohexane

Direct Bromination Approaches

Direct bromination methods offer a straightforward pathway to synthesize 1-bromo-4-methylcyclohexane. These approaches involve the direct interaction of a brominating agent with either the saturated or unsaturated precursor.

Bromination of 4-Methylcyclohexane

The synthesis of this compound can be achieved through the reaction of 4-methylcyclohexane with bromine. ontosight.ai This reaction typically proceeds in the presence of light, which facilitates the formation of bromine radicals. The radical mechanism allows for the substitution of a hydrogen atom on the cyclohexane (B81311) ring with a bromine atom. This method, however, can lead to a mixture of products due to the possibility of bromination at different positions on the ring. The distribution of these isomers is influenced by the relative stability of the potential radical intermediates.

Electrophilic Addition of HBr to 4-Methylcyclohexene (B165706)

A common and regioselective method for preparing this compound is the electrophilic addition of hydrogen bromide (HBr) to 4-methylcyclohexene. brainly.combrainly.com In this reaction, the electron-rich double bond of the alkene attacks the electrophilic hydrogen of HBr. brainly.combrainly.com This process is a classic example of an electrophilic addition reaction. brainly.compressbooks.pub

The addition of HBr to 4-methylcyclohexene follows Markovnikov's rule, which dictates the regioselectivity of the reaction. brainly.comjuliethahn.com Markovnikov's rule states that in the addition of a protic acid to an asymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms. juliethahn.com Consequently, the bromide ion attacks the more substituted carbon atom of the double bond. vaia.com This regioselectivity leads to the formation of this compound as the major product. brainly.combrainly.com

The regioselectivity observed in the hydrobromination of 4-methylcyclohexene is governed by the stability of the carbocation intermediate formed during the reaction. brainly.comvaia.com The addition of a proton to the double bond can occur in two ways, leading to two different carbocation intermediates. Protonation of the carbon atom at position 1 (adjacent to the methyl group) would result in a secondary carbocation, while protonation at the other carbon of the double bond would form a more stable tertiary carbocation at the carbon bearing the methyl group. brainly.com However, in the case of 4-methylcyclohexene, the initial protonation leads to the formation of a secondary carbocation, which is more stable than the alternative secondary carbocation. This is because the stability of carbocations follows the order: tertiary > secondary > primary. libretexts.org The subsequent attack by the bromide ion on this more stable carbocation intermediate results in the preferential formation of this compound. brainly.com While hydride shifts can occur to form a more stable carbocation, in the case of 4-methylcyclohexene, such rearrangements are generally not observed as the initially formed secondary carbocation is energetically favored over intermediates that would result from consecutive shifts. stackexchange.com

Indirect Synthetic Routes

Indirect methods provide alternative pathways for the synthesis of this compound, often starting from more functionalized precursors.

Conversion from Substituted Cyclohexanols (e.g., 4-methylcyclohexanol)

This compound can be synthesized from 4-methylcyclohexanol (B52717). This transformation can be achieved using reagents like hydrogen bromide or phosphorus tribromide (PBr₃). lookchem.comudel.edu The reaction of an alcohol with HBr proceeds via protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). ma.edu Subsequent nucleophilic attack by the bromide ion on the resulting carbocation or through an S_N2 mechanism leads to the formation of the alkyl bromide. When trans-4-methylcyclohexanol reacts with hydrogen bromide, a mixture of cis and trans stereoisomers of this compound can be formed. brainly.com

Starting MaterialReagent(s)ProductReaction Type
4-MethylcyclohexaneBr₂, lightThis compound (and isomers)Radical Substitution
4-MethylcyclohexeneHBrThis compoundElectrophilic Addition
4-MethylcyclohexanolHBr or PBr₃This compoundNucleophilic Substitution
Reagents and Conditions (e.g., HBr, PBr₃)

The synthesis of alkyl halides from alcohols is a fundamental transformation in organic chemistry, and several reagents have been developed for this purpose. openstax.org For the preparation of this compound from 4-methylcyclohexanol, hydrobromic acid (HBr) and phosphorus tribromide (PBr₃) are two of the most common reagents employed. openstax.org

Using Hydrobromic Acid (HBr): The reaction with HBr is a classic method for converting secondary alcohols to alkyl bromides. openstax.org The mechanism typically proceeds through an S_N1 pathway. The hydroxyl group is first protonated by the acid to form a good leaving group (water). Dissociation of the leaving group results in a secondary carbocation intermediate at C1. The bromide ion then acts as a nucleophile, attacking the carbocation to form the product. Due to the planar nature of the carbocation intermediate, the bromide ion can attack from either face, which generally leads to a mixture of cis and trans isomers. The reaction with secondary alcohols is slower than with tertiary alcohols and often requires elevated temperatures. openstax.org

Using Phosphorus Tribromide (PBr₃): Primary and secondary alcohols are effectively converted into alkyl bromides using phosphorus tribromide (PBr₃). openstax.org This reaction is favored as it occurs under milder, less acidic conditions, which minimizes the risk of acid-catalyzed rearrangements. openstax.org The mechanism is typically S_N2, where the hydroxyl group is converted into a better leaving group by reacting with PBr₃. A subsequent backside attack by a bromide ion displaces this group, leading to an inversion of stereochemistry at the reaction center. This method offers a high degree of stereochemical control.

Table 1: Comparison of Bromination Reagents for 4-Methylcyclohexanol

ReagentTypical ConditionsPredominant MechanismStereochemical OutcomeYields
HBr Concentrated HBr, heat (reflux)S_N1Mixture of cis and trans isomersModerate to Good
PBr₃ Mild conditions, often in a solvent like ether or pyridineS_N2Inversion of stereochemistryGenerally high openstax.org

Synthesis via Acetylene (B1199291) and Trans-1-bromo-4-methylcyclohexane

A multi-step synthesis can be designed to construct this compound starting from simple precursors like acetylene. This approach highlights the power of carbon-carbon bond-forming reactions. libretexts.org A plausible retrosynthetic analysis suggests that the target molecule can be formed from a substituted cyclohexene (B86901), which in turn can be derived from a diene via a Diels-Alder reaction. The components of the diene and dienophile can be built up from acetylene.

A possible forward synthesis is as follows:

Alkylation of Acetylene: Acetylene is deprotonated with a strong base like sodium amide (NaNH₂) to form an acetylide anion. This nucleophile then reacts with a methyl halide (e.g., methyl iodide) in an S_N2 reaction to form propyne. libretexts.org

Further Alkylation: The terminal alkyne (propyne) can be deprotonated again and reacted with a three-carbon electrophile containing a leaving group to build the necessary six-carbon chain.

Diels-Alder Reaction: A more direct conceptual pathway involves using acetylene as a building block for components in a [4+2] cycloaddition. For instance, butadiene (the diene) and a substituted alkene (the dienophile) could react to form a cyclohexene derivative.

Functional Group Manipulation: The resulting cyclohexene ring would then undergo further reactions, such as catalytic hydrogenation to form methylcyclohexane, followed by bromination. However, controlling the regioselectivity to place the bromine at the C1 position and the methyl group at the C4 position would be challenging with this specific approach.

A more controlled synthesis involves building the carbon skeleton first. An S_N2 reaction between the acetylide of a protected 4-ethynylcyclohexanol derivative and a methyl halide could establish the carbon framework, followed by reduction of the alkyne and conversion of the alcohol to the bromide. libretexts.orgchegg.com

Stereoselective Synthesis of Isomers (cis and trans)

This compound exists as two geometric isomers: cis and trans. vedantu.com In the cis isomer, the bromine atom and the methyl group are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. pearson.com The ability to selectively synthesize one isomer over the other is crucial for applications where specific stereochemistry is required.

Control of Stereochemistry in Bromination Reactions

The stereochemical outcome of the bromination of 4-methylcyclohexanol is highly dependent on the chosen reagent and the reaction mechanism it favors.

S_N1 Pathway (using HBr): Starting with either cis- or trans-4-methylcyclohexanol and reacting it with HBr will likely lead to a mixture of both cis- and trans-1-bromo-4-methylcyclohexane. The key intermediate is a planar secondary carbocation. The incoming bromide nucleophile can attack this intermediate from the axial or equatorial position with similar probability, leading to a loss of stereochemical information from the starting material and resulting in a mixture of products.

S_N2 Pathway (using PBr₃): This pathway provides excellent stereochemical control. The reaction proceeds with an inversion of configuration at the carbon atom bearing the hydroxyl group.

To synthesize trans-1-bromo-4-methylcyclohexane , the required starting material is cis-4-methylcyclohexanol . The S_N2 attack by the bromide ion occurs from the side opposite to the leaving group, inverting the stereocenter and yielding the trans product.

Conversely, to synthesize cis-1-bromo-4-methylcyclohexane , the starting material must be trans-4-methylcyclohexanol . The same S_N2 mechanism will invert the stereochemistry to produce the cis product.

Table 2: Stereoselective Synthesis of this compound Isomers

Starting MaterialReagentMechanismMajor Product
cis-4-MethylcyclohexanolPBr₃S_N2trans-1-Bromo-4-methylcyclohexane
trans-4-MethylcyclohexanolPBr₃S_N2cis-1-Bromo-4-methylcyclohexane
cis or trans-4-MethylcyclohexanolHBrS_N1Mixture of cis and trans isomers

Separation and Characterization of cis/trans Isomers

After a synthesis that produces a mixture of cis and trans isomers, or to verify the purity of a stereoselective synthesis, the isomers must be separated and characterized.

Separation: Cis and trans isomers are diastereomers, meaning they have different physical properties. This difference allows for their separation using standard laboratory techniques.

Gas Chromatography (GC): Due to differences in their boiling points and polarity, the isomers will have different retention times on a GC column, allowing for both their separation and quantification.

Fractional Distillation: If the boiling points of the cis and trans isomers are sufficiently different, they can be separated by careful fractional distillation.

Characterization: Once separated, the identity of each isomer can be confirmed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers of substituted cyclohexanes. The chemical shift and coupling constants of the proton attached to the bromine-bearing carbon (the C1 proton) are particularly informative. In one isomer, this proton will be axial, and in the other, it will be equatorial, leading to distinct and predictable patterns in the NMR spectrum. The spatial relationship between the C1 proton and adjacent protons differs in the cis and trans isomers, resulting in different splitting patterns (multiplicity) and coupling constants.

Reaction Mechanisms and Pathways of 1 Bromo 4 Methylcyclohexane

Nucleophilic Substitution Reactions (SN1 and SN2)

1-Bromo-4-methylcyclohexane, a secondary alkyl halide, can undergo nucleophilic substitution through both SN1 and SN2 pathways. The operative mechanism is largely dictated by factors such as the nature of the nucleophile, the solvent, and the specific stereoisomer of the substrate.

SN2 Reactions with Hydroxide (B78521) Ion

In the presence of a strong nucleophile like the hydroxide ion (OH⁻), this compound can undergo a bimolecular nucleophilic substitution (SN2) reaction. brainly.comreddit.comaskfilo.com This reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, and the bromide ion departs simultaneously. askfilo.com

A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center. askfilo.comsmartstartinstitute.com The nucleophile attacks the carbon atom from the side opposite to the leaving group, often referred to as "backside attack". brainly.comaskfilo.comsmartstartinstitute.com This leads to a product with a configuration that is inverted relative to the starting material. This stereochemical outcome is a direct consequence of the concerted nature of the SN2 reaction.

The stereochemistry of the substrate plays a crucial role in the outcome of SN2 reactions. smartstartinstitute.com When cis-1-bromo-4-methylcyclohexane reacts with a hydroxide ion via an SN2 mechanism, the product formed is trans-4-methyl-1-cyclohexanol. brainly.comreddit.comaskfilo.com The hydroxide ion attacks the carbon bonded to the bromine from the backside, leading to an inversion of the cis configuration to a trans configuration in the resulting alcohol. brainly.com This specificity highlights the stereoselective nature of the SN2 reaction on a cyclic substrate.

Factors Influencing SN1 vs. SN2 Pathways

The competition between SN1 and SN2 pathways for this compound is influenced by several key factors. As a secondary halide, it is susceptible to both mechanisms. spcmc.ac.innumberanalytics.compressbooks.pub The choice between the two is often a matter of reaction conditions. spcmc.ac.in

FactorFavors SN1 PathwayFavors SN2 PathwayRationale
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryTertiary carbocations are more stable, favoring SN1. numberanalytics.compressbooks.pub Less steric hindrance in primary substrates favors SN2. numberanalytics.compressbooks.pub
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., OH⁻, RO⁻)SN1 rate is independent of the nucleophile. spcmc.ac.in SN2 requires a strong nucleophile to attack the substrate. spcmc.ac.innumberanalytics.com
Solvent Polar protic solvents (e.g., water, ethanol)Polar aprotic solvents (e.g., acetone, DMSO)Protic solvents stabilize the carbocation intermediate in SN1. numberanalytics.com Aprotic solvents do not solvate the nucleophile as strongly, making it more reactive for SN2. uci.edu
Leaving Group Good leaving groupGood leaving groupA good leaving group is essential for both mechanisms to proceed efficiently. spcmc.ac.inuci.edu
Temperature Higher temperatures can favor SN1 (and E1)Lower temperatures generally favor substitution over elimination

This table provides a generalized summary of factors influencing the competition between SN1 and SN2 reactions.

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can also undergo elimination reactions, leading to the formation of alkenes. These reactions can proceed through either E1 or E2 mechanisms, often competing with SN1 and SN2 reactions respectively.

E2 Elimination with Strong Bases (e.g., Sodium Ethoxide)

The E2 (bimolecular elimination) reaction is favored by the use of strong, non-nucleophilic bases, such as sodium ethoxide (NaOEt). utdallas.edu This reaction is a concerted process where the base removes a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. libretexts.org

For the E2 elimination of this compound, the stereochemistry of the substrate is critical. The reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. libretexts.orgmasterorganicchemistry.com In the chair conformation of cyclohexane (B81311), this translates to both the hydrogen and the bromine being in axial positions. libretexts.orgmasterorganicchemistry.com

The regioselectivity of the E2 reaction is generally governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgmasterorganicchemistry.comopenstax.org In the case of cis-1-bromo-4-methylcyclohexane, the bromine atom can readily occupy an axial position, allowing for the removal of an axial hydrogen from an adjacent carbon. This leads to the formation of 4-methylcyclohexene (B165706) as the major product, in accordance with Zaitsev's rule. libretexts.orglibretexts.org

FeatureDescription
Reactant This compound
Reagent Strong, non-nucleophilic base (e.g., Sodium Ethoxide)
Mechanism E2 (Bimolecular Elimination)
Stereochemical Requirement Anti-periplanar arrangement of H and Br (both axial in chair conformation)
Major Product (from cis-isomer) 4-methylcyclohexene (Zaitsev's product)
Key Principle Zaitsev's Rule (formation of the more substituted alkene)

This table summarizes the key aspects of the E2 elimination of this compound with a strong base.

Dehalogenation Reactions

Dehalogenation involves the removal of halogen atoms. Alkyl bromides can be reduced to their corresponding hydrocarbons. rsc.orgnih.gov

The dehalogenation of vicinal dihalides (compounds with halogens on adjacent carbons) is a stereospecific reaction. libretexts.org For instance, the reaction of vicinal dibromides with iodide ion proceeds via an E2 mechanism and requires an anti-coplanar arrangement of the two bromine atoms. tminehan.com This stereospecificity means that different diastereomers of the starting material will yield different stereoisomeric alkene products. libretexts.org The reduction of vicinal dibromide stereoisomers with zerovalent metals like iron and zinc can also exhibit high stereospecificity. nih.gov While traditional dihalogenation of alkenes typically results in anti-addition, recent methods have been developed to achieve syn-dihalogenation. nih.gov

Rearrangement Processes in Reactions

Under certain reaction conditions, particularly those involving carbocation intermediates, the carbon skeleton of a molecule can undergo rearrangement.

Electrophilic addition to alkenes proceeds through a carbocation intermediate. fiveable.melibretexts.org A key piece of evidence for this stepwise mechanism is the observation of carbocation rearrangements. masterorganicchemistry.compressbooks.pub If a less stable carbocation can rearrange to a more stable one (e.g., a secondary carbocation rearranging to a tertiary one), this process will likely occur. libretexts.orgmasterorganicchemistry.com These rearrangements can happen through a hydride shift (migration of a hydrogen atom with its bonding electrons) or an alkyl shift. masterorganicchemistry.comlibretexts.org For example, the reaction of HBr with 4-methylcyclohexene leads to the formation of this compound as the major product, proceeding through the more stable tertiary carbocation intermediate according to Markovnikov's rule. brainly.comgauthmath.compressbooks.pub

Starting AlkeneReagentIntermediate Carbocation StabilityRearrangement TypeFinal Product
3-Methyl-1-buteneHClSecondary to Tertiary pressbooks.pubHydride Shift libretexts.org2-Chloro-2-methylbutane pressbooks.pub
3,3-Dimethyl-1-buteneHClSecondary to Tertiary pressbooks.pubAlkyl (Methyl) Shift pressbooks.pub2-Chloro-2,3-dimethylbutane pressbooks.pub
4-MethylcyclohexeneHBrTertiary is more stable than secondary brainly.comgauthmath.comNone observed (direct formation of stable carbocation)This compound brainly.comgauthmath.com

Stereochemistry and Conformational Analysis of 1 Bromo 4 Methylcyclohexane

Isomerism in Disubstituted Cyclohexanes

Disubstituted cyclohexanes, such as 1-bromo-4-methylcyclohexane, exhibit isomerism based on the spatial arrangement of their substituents.

cis- and trans-1-Bromo-4-methylcyclohexane Isomers

This compound exists as two geometric isomers: cis and trans. askfilo.com In the cis isomer, the bromine atom and the methyl group are situated on the same side of the cyclohexane (B81311) ring. brainly.com Conversely, in the trans isomer, these substituents are on opposite sides of the ring. brainly.com These distinct spatial arrangements lead to different physical and chemical properties for each isomer. brainly.com The reaction of trans-4-methylcyclohexanol with hydrogen bromide, for instance, results in the formation of both cis and trans isomers of this compound. brainly.comchegg.com

Chirality and Optical Activity Considerations

A molecule is considered chiral if it is non-superimposable on its mirror image. In the case of this compound, a plane of symmetry passes through carbon atoms C-1 and C-4, rendering the molecule achiral. askfilo.compdx.edu Because it is achiral, this compound does not exhibit optical activity and cannot have a specific rotation. askfilo.comchegg.com While it has stereoisomers in the form of cis and trans geometric isomers, it does not have enantiomers. askfilo.com

Cyclohexane Chair Conformations

To minimize ring strain, cyclohexane and its derivatives adopt a puckered chair conformation. The substituents on the ring can occupy two distinct positions: axial and equatorial.

Axial and Equatorial Preferences of Bromine and Methyl Groups

Substituents on a cyclohexane ring generally prefer the more spacious equatorial position to minimize steric hindrance. pearson.com Axial bonds are parallel to the axis of the ring, leading to greater steric strain from 1,3-diaxial interactions with other axial atoms. libretexts.orgfiveable.me Equatorial bonds point away from the center of the ring, resulting in a more stable, lower-energy conformation. libretexts.orgbrainly.com

The preference for the equatorial position is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformations for a given substituent. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. fiveable.me The methyl group has an A-value of approximately 1.70 kcal/mol, while the bromine atom has a smaller A-value of about 0.43 kcal/mol. masterorganicchemistry.com This indicates that the methyl group has a stronger preference for the equatorial position than the bromine atom. youtube.com The longer carbon-bromine bond length (approximately 1.93 Å) compared to the carbon-carbon bond of the methyl group (approximately 1.50 Å) means the bromine atom is further from the axial hydrogens, resulting in less steric interaction. masterorganicchemistry.com

Conformational Equilibria and Energy Calculations

The relative stability of the different conformers of this compound can be determined by considering the positions of the bromine and methyl groups.

cis-1-Bromo-4-methylcyclohexane: In the cis isomer, one substituent must be axial and the other equatorial. scribd.com Due to the larger A-value of the methyl group, the more stable conformation will have the methyl group in the equatorial position and the bromine atom in the axial position. chegg.combartleby.comchegg.com The energy difference between the two chair-flipped conformations of the cis isomer is determined by the difference in the A-values of the methyl and bromine groups.

trans-1-Bromo-4-methylcyclohexane: For the trans isomer, the substituents can be either both axial or both equatorial. brainly.com The conformation with both the bromine and methyl groups in the equatorial positions is significantly more stable, as this arrangement minimizes steric strain. brainly.combrainly.com The diequatorial conformer avoids the energetically unfavorable 1,3-diaxial interactions that would occur if both bulky groups were in axial positions. brainly.com The energy difference between the diaxial and diequatorial conformers of the trans isomer is the sum of the A-values for the methyl and bromine groups. One source indicates an energy difference of 9.6 kJ/mol between the two chair conformations of the trans isomer. lasalle.edu

Table 1: Conformational Analysis of this compound Isomers

Isomer More Stable Conformation Less Stable Conformation
cis Methyl (equatorial), Bromo (axial) Methyl (axial), Bromo (equatorial)
trans Methyl (equatorial), Bromo (equatorial) Methyl (axial), Bromo (axial)

Influence of Substituent Position on Reactivity (e.g., elimination reactions)

The conformation of the cyclohexane ring significantly impacts its reactivity, particularly in E2 elimination reactions. These reactions require an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. This arrangement is achieved when both the leaving group (bromine) and the hydrogen to be eliminated are in axial positions.

In the case of cis-1-bromo-4-methylcyclohexane, the more stable conformer has the bromine atom in the axial position. This pre-existing anti-periplanar arrangement with axial hydrogens on adjacent carbons allows for a relatively fast E2 elimination reaction. fossee.in

For trans-1-bromo-4-methylcyclohexane, the more stable diequatorial conformer does not have the necessary anti-periplanar geometry for E2 elimination. The molecule must first flip to the higher-energy diaxial conformation for the reaction to proceed. libretexts.org This energy barrier results in a slower elimination rate for the trans isomer compared to the cis isomer. libretexts.org The product of the elimination reaction is typically 4-methylcyclohexene (B165706). brainly.com

Theoretical Approaches to Conformational Analysis

The study of conformational preferences in substituted cyclohexanes, such as this compound, has progressively moved beyond empirical observations to sophisticated theoretical and computational models. These theoretical approaches provide a deeper understanding of the subtle interplay of forces that dictate the stability of different conformers. While classical models primarily focus on steric hindrance, modern computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for a more nuanced analysis that includes electronic effects like hyperconjugation. acs.orgmolinstincts.com

Quantum chemical calculations are employed to perform geometry optimizations of the possible chair conformations (and other isomers like twist-boat) to locate energy minima on the potential energy surface. molinstincts.com For this compound, this involves calculating the energies of the cis and trans isomers, and for each, the two corresponding chair conformers. The energy difference between these optimized structures allows for the prediction of the most stable conformer and the equilibrium populations of each. sapub.org Methods like DFT, using functionals such as B3LYP with basis sets like 6-31G*, have proven effective in providing a balance of reasonable accuracy and computational cost for these systems. molinstincts.comnih.gov These calculations can elucidate structural parameters (bond lengths, bond angles) and energetic contributions that are not accessible through experimental means alone, offering critical insights into the underlying electronic factors that govern conformational stability.

Hyperconjugation Effects on Conformational Stability

In the context of substituted cyclohexanes, the preference for an equatorial substituent over an axial one is not solely due to the avoidance of steric strain. It is also significantly driven by stabilizing hyperconjugative interactions. nih.govresearchgate.net Research on methylcyclohexane, a closely related compound, has shown that hyperconjugation, rather than steric repulsion, is the dominant factor dictating the equatorial preference. nih.gov These stabilizing interactions are more effective in the equatorial conformer than in the axial one.

The key hyperconjugative interactions in a substituted cyclohexane involve the delocalization of electrons from axial C-H bonds on the ring into the anti-bonding orbitals of adjacent C-C bonds (σC-H → σ*C-C). researchgate.net When a substituent is in the equatorial position, the orientation of the vicinal axial C-H bonds is optimal for this type of overlap, leading to significant stabilization. This effect is less pronounced when the substituent is axial.

Table 1: 1,3-Diaxial Strain Energy Increments for Common Substituents
SubstituentStrain Energy (kJ/mol)
-CH₃3.8
-Br1.0
-Cl1.0
-F0.5

Data derived from common organic chemistry literature values for A-values, where two 1,3-diaxial H-substituent interactions contribute to the total A-value. The value for -Br is approximately 1.0 kJ/mol per H/Br interaction. openstax.orgchegg.com

Spectroscopic Characterization in Research of 1 Bromo 4 Methylcyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of 1-bromo-4-methylcyclohexane, including the connectivity of atoms and the stereochemical relationship between the bromine and methyl substituents.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for the protons on the cyclohexane (B81311) ring and the methyl group. The chemical shifts and splitting patterns of these signals are influenced by the electronegativity of the bromine atom and the conformational preferences of the molecule.

The proton attached to the carbon bearing the bromine atom (CH-Br) typically appears as a multiplet in the downfield region of the spectrum, generally between δ 3.5 and 4.5 ppm. The exact chemical shift and multiplicity of this signal are dependent on the stereoisomer (cis or trans) and the preferred conformation (axial or equatorial) of the bromine atom.

The protons of the cyclohexane ring resonate in the range of δ 1.0-2.5 ppm, often showing complex overlapping multiplets due to spin-spin coupling. The methyl group protons typically appear as a doublet around δ 0.9-1.1 ppm, coupled to the adjacent methine proton.

Table 1: Representative ¹H NMR Data for this compound Isomers

ProtonRepresentative Chemical Shift (δ, ppm)Multiplicity
CH-Br3.5 - 4.5Multiplet
Cyclohexane Ring Protons1.0 - 2.5Multiplet
Methyl Protons (CH₃)~0.9 - 1.1Doublet

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of this compound. The carbon atom attached to the bromine (C-Br) is significantly deshielded and appears at a lower field compared to the other carbon atoms of the cyclohexane ring.

The chemical shift of the C-Br carbon is a key indicator of the stereochemistry. Generally, an axial C-Br bond results in a more shielded (upfield) signal compared to an equatorial C-Br bond due to the gamma-gauche effect. The signals for the other cyclohexane carbons appear at higher fields, and the methyl carbon resonates at the highest field.

Table 2: Representative ¹³C NMR Data for this compound Isomers

CarbonRepresentative Chemical Shift (δ, ppm)
C-Br50 - 65
Cyclohexane Ring Carbons25 - 45
Methyl Carbon (CH₃)~20

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Elucidation of Stereoisomers using NMR

NMR spectroscopy is instrumental in distinguishing between the cis and trans stereoisomers of this compound. chegg.com The key to this differentiation lies in the conformational preferences of the cyclohexane ring and the resulting differences in the chemical shifts and coupling constants of the protons and carbons.

In the more stable chair conformation, large substituents prefer to occupy the equatorial position to minimize steric strain.

Trans-1-bromo-4-methylcyclohexane: In the most stable conformation of the trans isomer, both the bromine atom and the methyl group can occupy equatorial positions. This arrangement leads to specific chemical shifts and coupling constants in the NMR spectra.

Cis-1-bromo-4-methylcyclohexane: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the generally larger A-value of the bromine atom compared to the methyl group, the conformation with an equatorial bromine and an axial methyl group is often more stable. However, the conformational equilibrium can be influenced by solvent effects.

The width and multiplicity of the CH-Br proton signal in the ¹H NMR spectrum are particularly informative. A broad multiplet often indicates an axial proton (equatorial bromine), while a narrower multiplet suggests an equatorial proton (axial bromine). Similarly, the precise chemical shifts in the ¹³C NMR spectrum, especially for the C-Br carbon and the carbons of the ring, can be used to assign the stereochemistry based on established empirical rules and computational models. researchgate.net

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing its vibrational modes.

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of this compound are characterized by several key vibrational bands:

C-H Stretching: The stretching vibrations of the C-H bonds of the cyclohexane ring and the methyl group are observed in the region of 2850-3000 cm⁻¹.

C-H Bending: The bending vibrations of the CH₂ and CH₃ groups appear in the range of 1350-1470 cm⁻¹.

C-Br Stretching: The most characteristic vibration for this molecule is the C-Br stretch, which typically appears in the fingerprint region of the IR spectrum, around 500-700 cm⁻¹. The exact position of this band can provide information about the conformation of the bromine substituent (axial vs. equatorial). Studies have shown that the C-Br stretching frequency for an equatorial bromine is generally higher than that for an axial bromine. acs.org

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeApproximate Frequency Range (cm⁻¹)
C-H Stretch2850 - 3000
C-H Bend1350 - 1470
C-Br Stretch500 - 700

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification. nist.gov

In the mass spectrum, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₇H₁₃Br), which is approximately 176 and 178 amu. nist.gov The presence of two peaks of nearly equal intensity, separated by two mass units, is a characteristic isotopic signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern is also informative. Common fragmentation pathways for alkyl bromides include the loss of a bromine radical (Br•) and the loss of hydrogen bromide (HBr). miamioh.edu The loss of the bromine atom results in a fragment ion with an m/z of 97 (C₇H₁₃⁺). Further fragmentation of the cyclohexyl ring can also be observed.

Table 4: Significant Ions in the Mass Spectrum of this compound

Ionm/zDescription
[C₇H₁₃⁷⁹Br]⁺176Molecular Ion
[C₇H₁₃⁸¹Br]⁺178Molecular Ion (Isotope)
[C₇H₁₃]⁺97Loss of Br

Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is commonly employed, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

The molecular weight of this compound is 177.08 g/mol . nih.gov In its mass spectrum, the molecular ion peak (M⁺) is observed. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), the molecular ion appears as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, at m/z 176 and 178. nist.gov This isotopic signature is a definitive indicator of a bromine-containing compound.

The fragmentation of this compound is dominated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. The loss of a bromine radical (Br•) from the molecular ion results in the formation of a 4-methylcyclohexyl cation. This fragment is often the base peak or one of the most intense peaks in the spectrum, appearing at an m/z of 97. nist.govnih.gov

Further fragmentation of the C₇H₁₃⁺ cation and other intermediate fragments leads to a series of smaller ions, corresponding to the loss of various alkyl groups from the cyclohexane ring. These fragmentation pathways provide a detailed fingerprint for the molecule's structure. nist.gov

Interactive Table: Key Mass Spectrometry Data for this compound nist.gov

m/z ValueIon Identity/FragmentSignificance
178[C₇H₁₃⁸¹Br]⁺Molecular ion peak (M+2) containing the heavier bromine isotope.
176[C₇H₁₃⁷⁹Br]⁺Molecular ion peak (M⁺) containing the lighter bromine isotope.
97[C₇H₁₃]⁺Result of the loss of the bromine radical (Br•). Often the base peak.
55[C₄H₇]⁺A common fragment in cyclic alkanes, resulting from ring cleavage.
41[C₃H₅]⁺Allyl cation, a stable and common fragment in hydrocarbon mass spectra.

X-ray Crystallography (Applicable to Crystalline Derivatives or Analogs)

While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging due to its nature as a liquid/solid mixture at room temperature, the technique is invaluable for studying its crystalline derivatives and analogs. acs.org X-ray crystallography provides high-resolution, three-dimensional models of molecular and crystal structures, offering unparalleled insight into atomic arrangement. nih.gov

Solid-State Molecular Geometry and Supramolecular Architecture

For brominated cyclohexane analogs that form suitable crystals, single-crystal X-ray diffraction (SCXRD) can precisely determine their solid-state molecular geometry. sioc-journal.cn This includes exact bond lengths, bond angles, and torsional angles, which define the molecule's conformation. In derivatives of this compound, the cyclohexane ring is expected to adopt a stable chair conformation. X-ray analysis can confirm this and establish the precise orientation of the bromine and methyl substituents, determining whether they are in axial or equatorial positions and confirming the cis or trans isomerism.

Beyond the individual molecule, X-ray crystallography reveals the supramolecular architecture —the elegant and complex patterns in which molecules organize themselves in the crystal lattice. researchgate.net This packing is governed by a network of non-covalent intermolecular interactions.

Interactive Table: Information Gleaned from X-ray Crystallography of Analogs

ParameterDescriptionSignificance
Unit Cell Dimensions The size and angles of the basic repeating unit of the crystal.Defines the fundamental crystal lattice.
Molecular Conformation The 3D shape of the molecule (e.g., chair conformation of the cyclohexane ring).Confirms stereochemistry and substituent positions (axial/equatorial).
Bond Lengths & Angles Precise measurements of distances and angles between atoms.Provides fundamental geometric data for the molecule.
Intermolecular Interactions Identification and geometry of non-covalent bonds like halogen bonds (C-Br···X), hydrogen bonds, and van der Waals forces.Explains how molecules are held together in the crystal. researchgate.net
Crystal Packing Motif The overall arrangement of molecules into layers, chains, or other extended networks.Defines the supramolecular architecture and influences physical properties. researchgate.net

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, enabling the detailed study of molecular systems. These calculations for 1-bromo-4-methylcyclohexane are primarily centered on understanding its conformational preferences, electronic properties, and potential reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method that calculates the electronic structure of atoms, molecules, and solids. It has been effectively applied to study this compound, providing a balance between accuracy and computational cost. molinstincts.com

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, geometry optimization and frequency calculations have been performed to identify its lowest energy conformation. molinstincts.com The process involves finding a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. molinstincts.com The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's physical and chemical behavior. molinstincts.com The initial 3D structure for these calculations can be generated through specialized structure generation engines. molinstincts.com

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For this compound, a comparative analysis of various calculation methods and basis sets concluded that the B3LYP functional combined with the 6-31G* basis set offers an optimal balance, providing good accuracy for properties like entropy, dipole moment, and heat capacity, while maintaining a reasonable computation time. molinstincts.com In computational studies of other, more complex bromo-cyclohexane derivatives, the 6-31G(d,p) basis set has also been employed for DFT calculations to analyze molecular wave functions. mdpi.com The selection of an appropriate basis set is a critical step that ensures the reliability of the computational results.

Table 1: Commonly Used Basis Sets in DFT Calculations for Cyclohexane (B81311) Derivatives

Basis Set Description Typical Application
6-31G * A Pople-style basis set that includes polarization functions on heavy (non-hydrogen) atoms. Provides a good balance of accuracy and computational cost for geometry optimizations and electronic property calculations of organic molecules. molinstincts.com

| 6-31G(d,p) | An extension of the 6-31G basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). | Used for more accurate calculations of molecular geometries, vibrational frequencies, and intermolecular interactions. mdpi.com |

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. While a specific energy framework analysis for this compound is not extensively documented in readily available literature, the methodology is well-established for related cyclic compounds. This analysis typically involves using a program like Crystal Explorer in conjunction with DFT calculations (e.g., at the B3LYP/6-31G(d,p) level) to compute the interaction energies between a central molecule and its neighbors. mdpi.com The result is a 3D representation where cylinders connect molecular pairs, with the thickness of the cylinders indicating the strength of the interaction. This method helps in understanding the supramolecular architecture and the dominant forces, such as electrostatic or dispersion forces, that govern the crystal packing. mdpi.com

Conceptual DFT, also known as Chemical Reactivity Theory, provides a framework for quantifying the reactivity of a molecule using various descriptors. mdpi.com Although specific studies on this compound are sparse, the application of conceptual DFT to similar molecules offers valuable insights. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com Other global reactivity descriptors like molecular hardness and electrophilicity, along with local descriptors such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. mdpi.comscielo.org.mx

Table 2: Key Conceptual DFT Reactivity Descriptors

Descriptor Definition Chemical Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. mdpi.com
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. mdpi.com
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Reflects kinetic stability and electronic properties; a smaller gap often implies higher reactivity. mdpi.com
Global Hardness (η) A measure of the molecule's resistance to change in its electron distribution. Harder molecules are generally less reactive. scielo.org.mx

| Electrophilicity Index (ω) | A measure of the energy stabilization when the system acquires additional electronic charge. | Quantifies the electrophilic character of a molecule. scielo.org.mx |

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to model the behavior of molecules over time. These simulations rely on force fields, which are sets of parameters that define the potential energy of a molecule as a function of its atomic coordinates.

Molecular dynamics simulations have been extensively applied to study the conformational landscape of substituted cyclohexanes. nih.gov For this compound, simulations can elucidate the dynamics of the chair-to-chair interconversion and the populations of different conformers. The cis and trans isomers each have two primary chair conformations that can interconvert.

MD simulations on related methyl-substituted cyclohexanes have demonstrated a correlation between the simulation temperature and the rate of ring inversion. nih.gov By simulating the system at various temperatures, it is possible to estimate the energy barriers for these conformational changes. For this compound, key parameters of interest would be the energetic preference for the axial versus equatorial positions of the bromine and methyl groups in both cis and trans isomers. Theoretical calculations on monosubstituted cyclohexanes show a preference for the equatorial position for both methyl and bromo substituents, but the interplay of these groups in a disubstituted system is more complex. researchgate.netacs.org

In these simulations, a suitable force field such as MMFF94 or OPLS is chosen, and the molecule is placed in a simulated environment, which could be a vacuum or a solvent box. The simulation then calculates the forces on each atom and updates their positions and velocities over small time steps, tracing the trajectory of the molecule. Analysis of these trajectories provides information on conformational preferences, vibrational frequencies, and thermodynamic properties. For instance, studies on similar halogenated cyclohexanes have used computational analysis to explore conformational equilibria, revealing preferences that can sometimes contradict standard substituent effects due to nonclassical interactions like hydrogen bonding. acs.org

Table 1: Representative Parameters in Molecular Mechanics Force Fields

Parameter TypeDescriptionExample for this compound
Bond Stretching Describes the energy required to stretch or compress a bond from its equilibrium length.C-C, C-H, C-Br bond lengths and force constants.
Angle Bending Represents the energy needed to bend the angle between three connected atoms.C-C-C, C-C-H, C-C-Br bond angles and force constants.
Torsional (Dihedral) Angle Defines the energy associated with the rotation around a bond, describing the relative orientation of four atoms.C-C-C-C, H-C-C-Br dihedral angles and their periodic energy barriers.
Van der Waals Interactions Accounts for short-range repulsive and long-range attractive forces between non-bonded atoms.Lennard-Jones potential parameters (well depth and van der Waals radius) for C, H, and Br atoms.
Electrostatic Interactions Models the Coulombic forces between atoms based on their partial charges.Partial atomic charges assigned to each atom in the molecule.

Molecular Docking Studies (for derivatives/analogs with biological relevance)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net While this compound itself is primarily a synthetic intermediate, its structural motif can be incorporated into more complex molecules with potential biological activity. tandfonline.comfishersci.pt Docking studies on such derivatives are crucial for drug discovery and development.

For instance, a hypothetical derivative could be designed where the cyclohexane ring acts as a scaffold to position functional groups that can interact with an enzyme's active site. The bromine atom could be a site for further chemical modification or could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized in ligand-protein binding.

Studies on other bromo-substituted compounds, such as bromo-hydrazide derivatives or bromo-substituted hydroxyxanthones, have successfully used molecular docking to predict their binding modes and affinities with target enzymes like protein tyrosine kinase or bacterial enzymes. ikm.org.myresearchgate.net These studies provide a blueprint for how derivatives of this compound could be investigated. The process would involve preparing the 3D structure of the ligand and the target enzyme, performing the docking simulation using software like AutoDock or Discovery Studio, and analyzing the resulting binding poses and energies. ikm.org.myplos.org

The analysis of docking results focuses on the specific interactions between the ligand and the amino acid residues in the enzyme's binding pocket. These interactions are key to the ligand's affinity and specificity for the target.

Common types of interactions observed in docking studies include:

Hydrogen Bonds: Formed between hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (such as the cyclohexane ring) and hydrophobic residues of the enzyme (e.g., Alanine, Valine, Leucine).

Halogen Bonds: An attractive interaction between an electrophilic region on a halogen atom (like the bromine in a C-Br bond) and a nucleophilic site on the protein (e.g., a carbonyl oxygen).

Van der Waals Forces: General non-specific attractive or repulsive forces.

Pi-Pi Stacking: Interactions between aromatic rings.

For a derivative of this compound, the cyclohexane ring would likely engage in hydrophobic interactions. The bromine atom could form halogen bonds, and any added functional groups could participate in hydrogen bonding or other polar interactions. For example, molecular docking studies on bromo-substituted compounds targeting protein tyrosine kinase have identified key interactions with amino acid residues that are critical for inhibitory activity. ikm.org.my Similarly, docking of 3-bromopyruvate (B3434600) derivatives with metabolic enzymes has shed light on their binding mechanisms. plos.org

Table 2: Potential Ligand-Enzyme Interactions for a Hypothetical Derivative

Interaction TypePotential Ligand MoietyPotential Enzyme Residue
Hydrophobic Methylcyclohexane scaffoldLeucine, Valine, Isoleucine, Phenylalanine
Halogen Bond Bromine atomCarbonyl oxygen of peptide backbone, Aspartate, Glutamate
Hydrogen Bond Introduced -OH or -NH2 groupSerine, Threonine, Aspartate, Glutamate, Histidine
Pi-Cation Introduced aromatic ringArginine, Lysine

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural or property-based features of a molecule (known as molecular descriptors) with a specific macroscopic property. science.gov These models are valuable for predicting the properties of new or untested compounds, saving time and resources.

For this compound, QSPR models could be developed to predict a variety of physicochemical properties, such as boiling point, vapor pressure, water solubility, or environmental persistence. nih.gov The development of a QSPR model involves several steps:

Data Set Collection: Assembling a set of compounds with known experimental values for the property of interest. This set would include this compound and other structurally similar compounds.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the dataset. These descriptors can be constitutional, topological, geometric, or quantum-chemical.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical relationship between a subset of the calculated descriptors and the target property. researchgate.net

Model Validation: Testing the predictive power and robustness of the model using internal and external validation techniques.

For instance, QSPR studies on halogenated hydrocarbons have been used to predict their environmental half-lives. nih.gov Descriptors used in such models often include molecular weight, molecular volume, polarizability, and quantum mechanical descriptors like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govnih.gov

Table 3: Common Molecular Descriptors Used in QSPR Modeling

Descriptor ClassExample DescriptorDescriptionRelevance for this compound
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Related to bulk properties like density and boiling point.
Topological Wiener IndexA descriptor based on the distances between all pairs of vertices in the molecular graph.Encodes information about molecular branching and size.
Geometric Molecular Surface AreaThe surface area of the molecule, often calculated as the solvent-accessible surface area.Influences solubility and interaction potential.
Quantum-Chemical Dipole MomentA measure of the overall polarity of the molecule.Important for predicting intermolecular interactions and solubility in polar solvents.
Quantum-Chemical HOMO/LUMO EnergiesEnergies of the highest occupied and lowest unoccupied molecular orbitals.Relate to the molecule's reactivity and ability to donate or accept electrons.

Applications and Research Utility in Organic Synthesis

Intermediate in Complex Molecule Synthesis

As a foundational molecule, 1-Bromo-4-methylcyclohexane serves as an intermediate, a substance produced during a chemical process that is then modified in subsequent steps to yield the final product. fishersci.cachemicalbook.com Its structural framework is incorporated into larger, more complex molecules.

The primary documented application of this compound is its use as an intermediate in pharmaceutical research. fishersci.cachemicalbook.com The 4-methylcyclohexyl moiety is a structural motif that can be found in various biologically active compounds. Synthetic chemists utilize this compound to introduce this group into larger molecules during the development of new therapeutic agents. Its role is crucial in the early stages of drug discovery, where different molecular scaffolds are synthesized and tested for biological activity. The compound is suitable for use in laboratory research settings for these purposes. cymitquimica.com

While some suppliers of this compound also provide chemicals for the agrochemical industry, specific examples of its direct use in the synthesis of commercial pesticides or herbicides are not extensively detailed in readily available literature. guidechem.com However, its utility in the production of other organic compounds is well-established through its reactivity. It serves as a precursor for synthesizing a variety of 4-methylcyclohexane derivatives, including alkenes, alcohols, and ethers, through substitution and elimination reactions.

Reagent in Chemical Reactions

Beyond its role as a structural intermediate, this compound functions as a key reagent, a substance added to a system to cause a chemical reaction. Its reactivity is dominated by the carbon-bromine bond, which can undergo several fundamental transformations in organic synthesis.

The compound is a classic substrate for nucleophilic substitution and elimination reactions. For instance, in SN2 reactions , a strong nucleophile attacks the carbon atom bonded to the bromine, leading to an inversion of stereochemistry and the formation of a new bond.

ReactantNucleophileProductReaction Type
cis-1-Bromo-4-methylcyclohexaneHydroxide (B78521) ion (OH⁻)trans-4-MethylcyclohexanolSN2
trans-1-Bromo-4-methylcyclohexaneMethoxide ion (CH₃O⁻)cis-1-Methoxy-4-methylcyclohexaneSN2

In the presence of a strong, non-nucleophilic base, this compound undergoes an E2 elimination reaction to form 4-methylcyclohexene (B165706). The rate and success of this reaction depend on the stereochemistry of the starting material, specifically the ability to achieve an anti-periplanar arrangement of a beta-hydrogen and the bromine leaving group.

Furthermore, as with many alkyl halides, this compound is a suitable precursor for the formation of an organometallic reagent. Reaction with magnesium metal in dry ether would yield the corresponding Grignard reagent , 4-methylcyclohexylmagnesium bromide. This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon, which can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Building Block for Cyclopentyl Derivatives

While not a commonly cited application, this compound can be considered a theoretical building block for the synthesis of cyclopentyl derivatives through ring contraction reactions. chemistrysteps.com Such transformations typically involve the rearrangement of a carbocation intermediate, where a six-membered ring contracts to a more strained, but synthetically useful, five-membered ring. youtube.comwikipedia.org

A plausible, though multi-step, pathway could involve a Tiffeneau–Demjanov-like rearrangement. This would require converting this compound into a precursor molecule, such as a 1-amino-1-(hydroxymethyl)cyclohexane derivative. Diazotization of the amino group would generate an unstable diazonium species, which upon loss of nitrogen gas, would form a carbocation. This carbocation could then undergo a rearrangement where a bond within the cyclohexane (B81311) ring migrates, leading to the contraction of the six-membered ring to a five-membered cyclopentyl ring. wikipedia.org This highlights the potential of the 4-methylcyclohexyl scaffold to be transformed into different ring systems for exploratory synthesis. etsu.edu

Advanced Research Topics and Future Directions

Development of Novel Stereoselective Synthetic Methods

The synthesis of specific stereoisomers of 1-bromo-4-methylcyclohexane, namely the cis and trans isomers, is crucial for its application in pharmaceuticals and complex molecule synthesis. brainly.com The reaction of trans-4-methylcyclohexanol with hydrogen bromide, for instance, yields both trans-1-bromo-4-methylcyclohexane and cis-1-bromo-4-methylcyclohexane. brainly.com In the trans isomer, the bromine atom and the methyl group are on opposite sides of the cyclohexane (B81311) ring, while in the cis isomer, they are on the same side. brainly.com

Advanced research is now focused on developing methods that can selectively produce one isomer over the other. This is being achieved through various innovative approaches:

Chiral Catalysts: The use of chiral catalysts, such as certain manganese(III)-salen complexes, has shown promise in enhancing enantioselectivity in bromination reactions. This is particularly relevant for the synthesis of specific stereoisomers required for pharmaceutical applications.

Organocatalysis: This branch of catalysis utilizes small organic molecules to catalyze chemical transformations. Research in this area aims to design organocatalysts that can direct the stereochemical outcome of the bromination of 4-methylcyclohexane derivatives.

Enzymatic Methods: Biocatalysis, using enzymes, offers a highly selective and environmentally friendly approach to synthesis. Researchers are exploring enzymes that can perform stereoselective bromination, yielding high enantiomeric excess of the desired isomer.

Table 1: Comparison of Stereoselective Synthetic Methods for this compound
MethodDescriptionAdvantagesChallenges
Chiral Catalysis Employs chiral metal complexes to influence the stereochemical pathway of the reaction. High enantioselectivity can be achieved. Catalyst cost and sensitivity can be a concern.
Organocatalysis Uses small, chiral organic molecules as catalysts.Metal-free, often milder reaction conditions.Catalyst loading and recyclability can be issues.
Enzymatic Methods Utilizes enzymes to catalyze stereoselective bromination.High specificity, environmentally friendly.Enzyme stability and substrate scope can be limited.

Investigation of Organometallic Chemistry Involving this compound

This compound is a key precursor for the formation of various organometallic reagents, which are instrumental in the formation of new carbon-carbon bonds. wisc.edu The most prominent among these is the Grignard reagent, formed by reacting this compound with magnesium metal. wisc.edumasterorganicchemistry.com

The resulting organomagnesium halide (4-methylcyclohexylmagnesium bromide) is a potent nucleophile. wisc.edumasterorganicchemistry.com Its utility is demonstrated in its reactions with various electrophiles:

Reaction with Carbonyls: Grignard reagents react with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. wisc.eduyoutube.com

Reaction with Carbon Dioxide: The reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid. masterorganicchemistry.com

Reaction with Esters: Grignard reagents add twice to esters, leading to the formation of tertiary alcohols. masterorganicchemistry.com

The study of the organometallic chemistry of this compound also extends to other metals, such as lithium, to form organolithium reagents. These reagents exhibit similar reactivity to Grignard reagents but can sometimes offer different selectivity. wisc.edu

Table 2: Representative Reactions of Organometallic Derivatives of this compound
ReagentElectrophileProduct Type
4-Methylcyclohexylmagnesium bromideAldehydeSecondary Alcohol
4-Methylcyclohexylmagnesium bromideKetoneTertiary Alcohol
4-Methylcyclohexylmagnesium bromideCarbon DioxideCarboxylic Acid
4-Methylcyclohexylmagnesium bromideEsterTertiary Alcohol

Green Chemistry Approaches to Synthesis and Reactions

In line with the growing emphasis on sustainable chemical practices, researchers are actively developing "green" methods for the synthesis and application of this compound. The goal is to minimize the environmental impact by reducing waste, using less hazardous materials, and improving energy efficiency.

Key areas of focus in green chemistry approaches include:

Greener Solvents: Replacing traditional, often volatile and hazardous, organic solvents with more environmentally benign alternatives like water or ionic liquids.

Alternative Brominating Agents: Exploring the use of safer and more efficient brominating agents to replace elemental bromine.

Catalytic Processes: Developing catalytic systems that can operate under milder conditions (lower temperature and pressure), thereby reducing energy consumption. For example, manganese compounds have been studied for the functionalization of methylcyclohexane. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Table 3: Comparison of Traditional vs. Green Chemistry Approaches
AspectTraditional ApproachGreen Chemistry Approach
Solvents Often uses volatile organic compounds (VOCs).Employs water, supercritical fluids, or ionic liquids.
Reagents May use hazardous reagents like elemental bromine.Utilizes safer brominating agents and catalytic systems. researchgate.net
Energy Often requires high temperatures and pressures.Aims for milder reaction conditions to conserve energy. researchgate.net
Waste Can generate significant amounts of byproducts.Focuses on high atom economy to minimize waste.

Advanced Computational Modeling for Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. Techniques such as Density Functional Theory (DFT) allow for the in-depth analysis of its electronic structure, which in turn provides insights into its reactivity and physical properties. mdpi.com

Computational modeling can be used to:

Predict Reaction Mechanisms: By mapping the energy landscape of a reaction, chemists can elucidate the step-by-step mechanism, identify transition states, and predict the most likely products.

Determine Molecular Properties: Properties such as bond lengths, bond angles, and vibrational frequencies can be calculated with a high degree of accuracy.

Analyze Stereochemistry: Computational models can help in understanding the factors that govern the stereochemical outcome of reactions involving this compound.

For instance, computational studies can help visualize the molecular electrostatic potential, indicating regions of positive and negative charge, which are susceptible to nucleophilic and electrophilic attack, respectively. ijcce.ac.ir

Table 4: Computationally Predicted Properties of this compound
PropertyPredicted ValueSignificance
XLogP3 3.2Indicates its lipophilicity and solubility characteristics. uni.lu
Boiling Point ~179-180°CImportant for purification and reaction condition selection. ontosight.ai
Density ~1.23 g/cm³A fundamental physical property. ontosight.ai

Exploration of New Catalytic Transformations

The development of novel catalytic systems is expanding the synthetic utility of this compound. Modern catalysis is enabling transformations that were previously difficult or inefficient to achieve.

Current research in this area includes:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Researchers are designing new ligands and catalytic systems to improve the efficiency of these reactions with secondary alkyl halides like this compound.

C-H Activation: This cutting-edge field of chemistry aims to directly functionalize carbon-hydrogen bonds. The development of catalysts that can selectively activate the C-H bonds of the cyclohexane ring in the presence of the C-Br bond would open up new avenues for the synthesis of complex molecules.

Photoredox Catalysis: This emerging area uses visible light to drive chemical reactions. Photoredox catalysis offers a mild and efficient way to generate radicals from alkyl halides, which can then participate in a variety of bond-forming reactions.

The application of iron-catalyzed alkylation of C(sp²)–H bonds has also been explored, indicating a move towards more sustainable catalytic transformations. researchgate.net

Table 5: Novel Catalytic Transformations Involving this compound
TransformationCatalyst TypeDescription
Cross-Coupling Palladium, Nickel, CopperForms new C-C or C-heteroatom bonds.
C-H Activation Transition Metals (e.g., Rh, Ir)Directly functionalizes C-H bonds.
Photoredox Catalysis Ruthenium or Iridium complexesUses visible light to initiate reactions.
Iron-Catalyzed Alkylation Iron saltsA more sustainable approach to C-C bond formation. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-4-methylcyclohexane, and what reaction conditions are optimal?

  • Methodological Answer : The compound is synthesized via radical bromination of 4-methylcyclohexane using bromine (Br₂) and a radical initiator (e.g., AIBN) under reflux. The reaction proceeds through a free-radical mechanism, where bromine radicals abstract hydrogen from the methyl group, yielding the bromomethyl derivative. Optimizing reaction time, temperature (typically 80–100°C), and stoichiometry ensures high yields. Post-synthesis purification via fractional distillation or column chromatography is recommended .

Q. Does this compound exhibit stereoisomerism, and how can these isomers be characterized?

  • Methodological Answer : Despite lacking chiral centers, the compound exhibits cis and trans geometric isomers due to the spatial arrangement of the bromine and methyl groups on the cyclohexane ring. A plane of symmetry through C-1 and C-4 eliminates chirality. Isomers are distinguished via NMR spectroscopy: axial vs. equatorial substituent positions result in distinct chemical shifts (e.g., 1^1H NMR coupling constants). X-ray crystallography can confirm spatial configurations .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : The compound is flammable (H226 hazard code) and requires storage away from ignition sources. Use explosion-proof equipment, grounded containers, and non-sparking tools. Personal protective equipment (PPE) includes nitrile gloves, flame-retardant lab coats, and safety goggles. In case of exposure, flush skin/eyes with water and seek medical attention. Conduct reactions in fume hoods to prevent inhalation .

Advanced Research Questions

Q. How do steric effects from methyl substituents influence the reactivity of this compound compared to other bromocyclohexane derivatives?

  • Methodological Answer : The methyl group at the 4-position introduces steric hindrance, altering reaction pathways. For example, SN2 reactions may be slower compared to less-substituted analogs (e.g., 1-bromocyclohexane) due to hindered backside attack. Comparative studies with derivatives like 1-Bromo-4,4-dimethylcyclohex-1-ene (higher steric bulk) reveal reduced nucleophilic substitution rates but increased stability in elimination reactions. Reactivity trends are validated via kinetic studies and computational modeling .
CompoundSubstituent PositionsReactivity in SN2Reference
This compound4-methylModerate
1-Bromo-4,4-dimethylcyclohex-1-ene4,4-dimethylLow

Q. What methodologies are recommended for resolving contradictions in experimental data when studying reaction mechanisms involving this compound?

  • Methodological Answer : Address contradictions through:

  • Empirical falsification : Repeat experiments under varied conditions (solvent, temperature, catalysts) to identify outliers.
  • Cross-validation : Use complementary techniques (e.g., GC-MS for product distribution, 13^{13}C NMR for intermediate detection).
  • Computational alignment : Compare experimental results with DFT calculations (e.g., activation energies for competing pathways).
  • Literature benchmarking : Contrast findings with prior mechanistic studies on analogous bromocyclohexanes .

Q. What advanced analytical techniques are most effective for confirming the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₁₃Br).
  • Multinuclear NMR : 1^1H and 13^{13}C NMR distinguish isomers and quantify purity (e.g., integration ratios for axial/equatorial protons).
  • Gas chromatography (GC) : Monitor residual starting materials or byproducts.
  • X-ray crystallography : Resolve ambiguities in stereochemical assignments for crystalline derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.